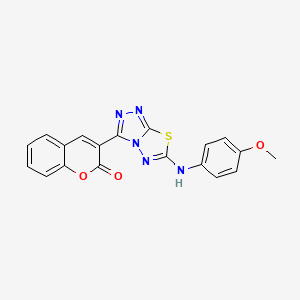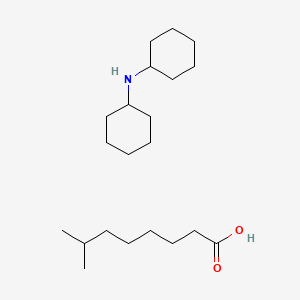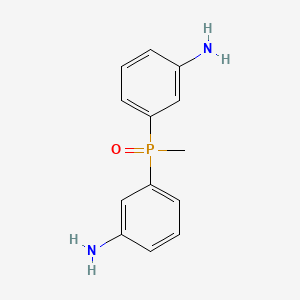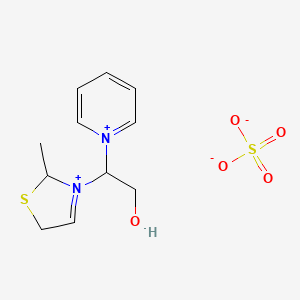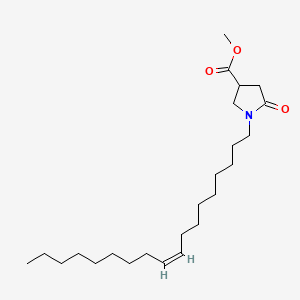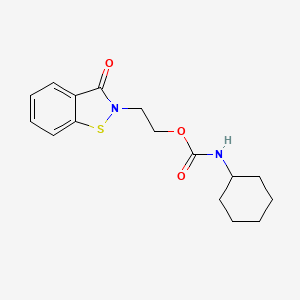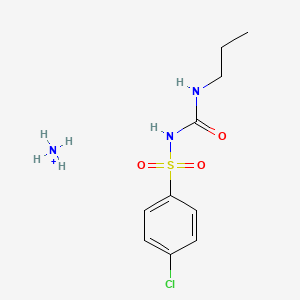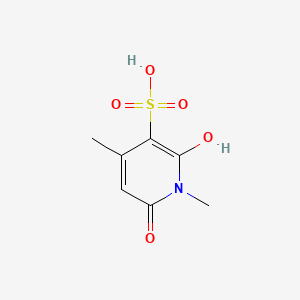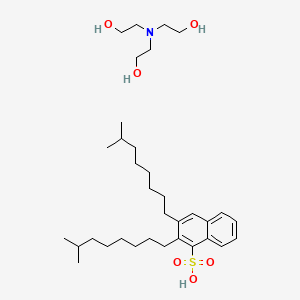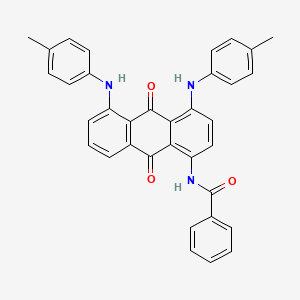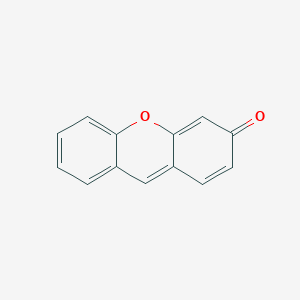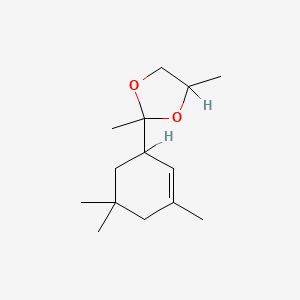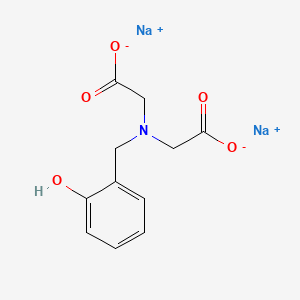
L-Cysteine, N-acetyl-S-(2-oxopropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cysteine, N-acetyl-S-(2-oxopropyl)- is a derivative of the amino acid L-cysteine This compound is characterized by the presence of an acetyl group attached to the nitrogen atom and a 2-oxopropyl group attached to the sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-acetyl-S-(2-oxopropyl)- typically involves the acetylation of L-cysteine followed by the introduction of the 2-oxopropyl group. One common method involves the reaction of L-cysteine with acetic anhydride to form N-acetyl-L-cysteine. This intermediate is then reacted with a suitable 2-oxopropylating agent under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of L-Cysteine, N-acetyl-S-(2-oxopropyl)- often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a controlled environment to minimize impurities and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
L-Cysteine, N-acetyl-S-(2-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The acetyl and 2-oxopropyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and dithiothreitol are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
L-Cysteine, N-acetyl-S-(2-oxopropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential antioxidant.
Medicine: Investigated for its therapeutic potential in treating oxidative stress-related conditions and as a mucolytic agent.
Industry: Utilized in the production of pharmaceuticals and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of L-Cysteine, N-acetyl-S-(2-oxopropyl)- involves its ability to act as a precursor to glutathione, a major antioxidant in the body. The compound is deacetylated to release L-cysteine, which then participates in the synthesis of glutathione. This process helps in neutralizing free radicals and reducing oxidative stress. Additionally, the thiol group in the compound can directly scavenge reactive oxygen species .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-cysteine: A closely related compound with similar antioxidant properties.
L-Cysteine: The parent amino acid, which lacks the acetyl and 2-oxopropyl groups.
N-Acetyl-S-(2-carbamoyl-2-hydroxyethyl)-L-cysteine: Another derivative with different substituents on the sulfur atom.
Uniqueness
L-Cysteine, N-acetyl-S-(2-oxopropyl)- is unique due to the presence of both the acetyl and 2-oxopropyl groups, which confer distinct chemical properties and potential biological activities. Its ability to act as a precursor to glutathione and its potential therapeutic applications make it a compound of significant interest in various fields of research .
Propriétés
Numéro CAS |
45122-45-0 |
|---|---|
Formule moléculaire |
C8H13NO4S |
Poids moléculaire |
219.26 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-(2-oxopropylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H13NO4S/c1-5(10)3-14-4-7(8(12)13)9-6(2)11/h7H,3-4H2,1-2H3,(H,9,11)(H,12,13)/t7-/m0/s1 |
Clé InChI |
JFQPXTZHEPZZHC-ZETCQYMHSA-N |
SMILES isomérique |
CC(=O)CSC[C@@H](C(=O)O)NC(=O)C |
SMILES canonique |
CC(=O)CSCC(C(=O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


